molecular formula C11H10O4 B8794656 4-Ethoxy-7-hydroxycoumarin

4-Ethoxy-7-hydroxycoumarin

Cat. No.: B8794656
M. Wt: 206.19 g/mol
InChI Key: AOSUUEBGVYZPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:

    Starting Material: 7-hydroxy-4-methylcoumarin

    Reagent: Ethyl iodide

    Base: Potassium carbonate

    Solvent: Acetone

    Conditions: Reflux

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one

    Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one

    Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one

Mechanism of Action

The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-ethoxy-7-hydroxychromen-2-one

InChI

InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3

InChI Key

AOSUUEBGVYZPMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC2=C1C=CC(=C2)O

Origin of Product

United States

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